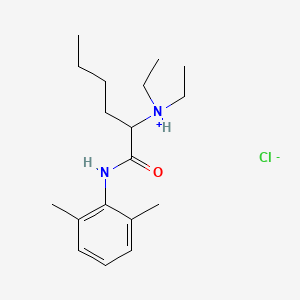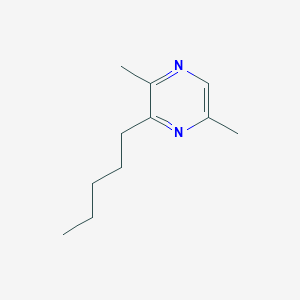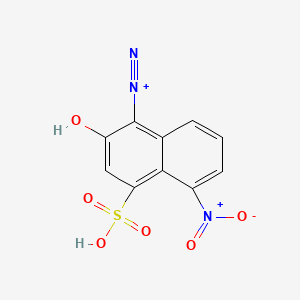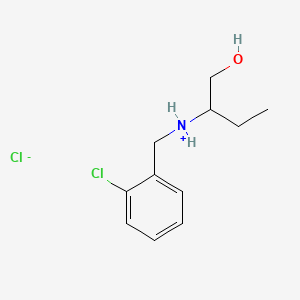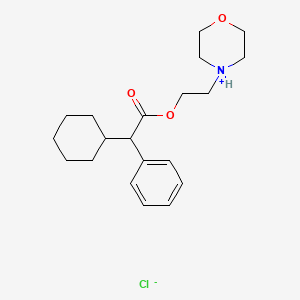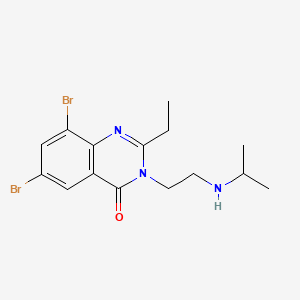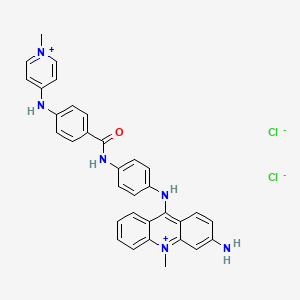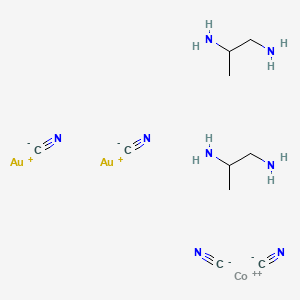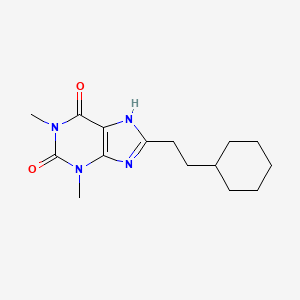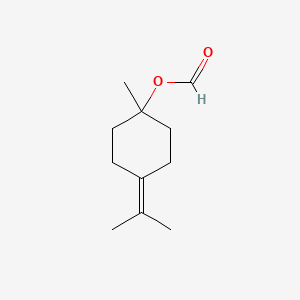
1-Methyl-4-(1-methylethylidene)cyclohexyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(1-methylethylidene)cyclohexyl formate is a chemical compound with the molecular formula C₁₀H₁₆O₂. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroformylation of α-terpinolene: The compound can be synthesized by the hydroformylation of α-terpinolene, which involves the reaction of α-terpinolene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst.
Formylation of 1-Methyl-4-(1-methylethylidene)cyclohexene: Another method involves the formylation of 1-Methyl-4-(1-methylethylidene)cyclohexene using formic acid under acidic conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydroformylation reactors equipped with advanced catalyst systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as alcohols and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the formate group, leading to the formation of different esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are often used in substitution reactions.
Major Products Formed:
Oxidation: Products include cyclohexanol and cyclohexanone.
Reduction: The primary product is cyclohexanol.
Substitution: Various esters and ethers can be formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism by which 1-Methyl-4-(1-methylethylidene)cyclohexyl formate exerts its effects involves its interaction with various molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves the formation of intermediates that participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
α-Terpinolene: A closely related compound with similar chemical properties.
Terpinolene: Another isomer of α-terpinolene with slight structural differences.
Uniqueness: 1-Methyl-4-(1-methylethylidene)cyclohexyl formate is unique due to its specific formate group, which differentiates it from other cyclohexene derivatives and influences its reactivity and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
67893-04-3 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
(1-methyl-4-propan-2-ylidenecyclohexyl) formate |
InChI |
InChI=1S/C11H18O2/c1-9(2)10-4-6-11(3,7-5-10)13-8-12/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
GGXHOOFNOCFIKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CCC(CC1)(C)OC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


